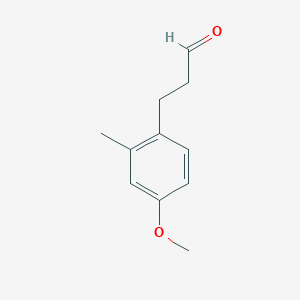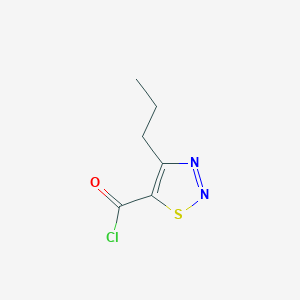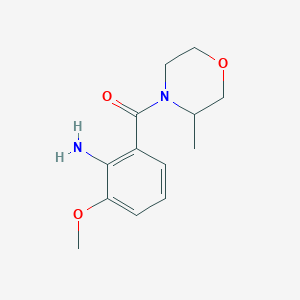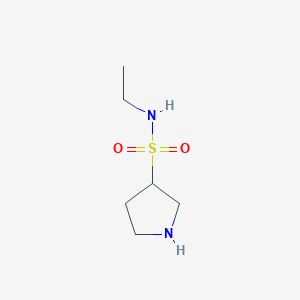
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid
Descripción general
Descripción
“7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine” is a chemical compound with the molecular formula C9H12N2 . It has a molecular weight of 148.21 .
Molecular Structure Analysis
The InChI code for “7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine” is 1S/C9H12N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h4-5H,2-3,6H2,1H3,(H,10,11) .
Physical And Chemical Properties Analysis
“7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine” is an off-white solid .
Aplicaciones Científicas De Investigación
Anticancer Activity
Naphthyridine derivatives, including 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid, have shown promising results in anticancer research. They have been evaluated for their antiproliferative activity in vitro against various cancer cell lines such as Hela (cervical cancer), A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .
Anti-HIV Properties
These compounds also exhibit potential as anti-HIV agents. The pharmacological activities of naphthyridines extend to combating human immunodeficiency virus (HIV), which is a significant area of research given the global impact of HIV/AIDS .
Antimicrobial Effects
The antimicrobial properties of naphthyridines make them valuable in the development of new antibiotics and antiseptics. Their ability to inhibit the growth of microorganisms can be harnessed in various medical and pharmaceutical applications .
Analgesic and Anti-inflammatory Uses
Naphthyridines have analgesic and anti-inflammatory activities, which can be beneficial in treating pain and inflammation-related conditions. This opens up possibilities for developing new pain relief medications .
Antioxidant Activity
These compounds are also known for their antioxidant properties, which play a crucial role in protecting cells from oxidative stress and may have implications in preventing diseases related to oxidative damage .
Synthetic Strategies and Reactivity
The synthesis and reactivity of naphthyridines are areas of active research. Advances in synthetic strategies can lead to more efficient production methods and novel derivatives with enhanced biological activities .
Safety and Hazards
Propiedades
IUPAC Name |
7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-6-2-3-7-4-5-8(10(13)14)12-9(7)11-6/h2-3,8H,4-5H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVZSGWOVCZDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC(N2)C(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1425769.png)
![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1425771.png)
amine](/img/structure/B1425772.png)


![Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1425779.png)


